5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Overview
Description
“5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as Cannabidiorcol (CBDO, CBD-C1, O-1821). It is related to cannabidiol, with the pentyl side chain shortened to a methyl group . It has low affinity for cannabinoid receptors (CBs) and is an agonist of the transient receptor potential channel (TRP channel), through which it produces anti-inflammatory effects .
Molecular Structure Analysis
The chemical structure of this compound was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.355, a density of 1.1±0.1 g/cm3, a boiling point of 414.3±45.0 °C at 760 mmHg, and a flash point of 192.3±23.3 °C .Scientific Research Applications
Neurochemical and Blood Pressure Regulation
Direct activation of the endocannabinoid receptor G protein-coupled receptor 18 (GPR18) in the rostral ventrolateral medulla (RVLM) of conscious rats using a compound structurally similar to 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has shown elevation in local nitric oxide (NO) and adiponectin (ADN) levels. This leads to a reduction in oxidative stress and blood pressure, indicating potential applications in neurochemical regulation and hypertension management (Penumarti & Abdel‐Rahman, 2014).
Antimycobacterial Activity
Research on Foeniculum vulgare var dulce has identified compounds including 1,3-benzenediol, which shares a structural similarity with the chemical . These compounds demonstrated antimycobacterial activity against strains of Mycobacterium tuberculosis. This suggests possible applications of such compounds in the development of antimycobacterial agents (Esquivel-Ferriño et al., 2012).
Vasorelaxation Mechanisms
A study on the vasorelaxation mechanisms induced by a cannabinoid analogue found that it partly involves an endothelium-dependent pathway. This pathway is sensitive to antagonists but distinct from classical cannabinoid receptors, suggesting a role in cardiovascular regulation (Al Suleimani, Al Mahruqi, & Hiley, 2015).
Cardioprotection in Diabetic Rats
Chronic GPR18 activation by a compound structurally similar to 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has been shown to improve myocardial redox status and function in diabetic rats. This indicates its potential in alleviating cardiovascular anomalies associated with diabetes (Matouk et al., 2018).
Corrosion Inhibition
The structural framework of this compound suggests its potential application in corrosion inhibition. Studies on similar compounds have shown effective corrosion inhibition on mild steel in acidic environments, indicating its utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Future Directions
properties
IUPAC Name |
5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOVXWEBSQJPA-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabidiorcol | |
CAS RN |
35482-50-9 | |
Record name | Cannabidiorcol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CANNABIDIORCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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